![molecular formula C20H19FN2O5 B2843649 2-(苯并[d][1,3]二噁嗪-5-基)-N-(2-(7-氟-3-氧代-2,3-二氢苯并[f][1,4]噁唑-4(5H)-基)乙基)乙酰胺 CAS No. 2034348-10-0](/img/structure/B2843649.png)
2-(苯并[d][1,3]二噁嗪-5-基)-N-(2-(7-氟-3-氧代-2,3-二氢苯并[f][1,4]噁唑-4(5H)-基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O5 and its molecular weight is 386.379. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脑淀粉样β斑块成像在阿尔茨海默病中的应用
放射氟化聚乙二醇化苯并恶唑衍生物已被合成并评估为正电子发射断层扫描(PET)中脑淀粉样β斑块成像的探针。这些化合物对Aβ(1-42)聚集体表现出高亲和力,并显示出检测活体人脑中Aβ斑块的显着潜力(Cui et al., 2012)。
抗菌和抗癌剂
使用Cu催化的叠氮化物-炔烃环加成(CuAAC)策略合成的新的苯并恶唑-1,2,3-三唑杂化物对包括革兰氏阴性菌(如大肠杆菌)在内的多种细菌菌株表现出有希望的抗菌特性。此外,这些化合物对肺癌和结肠癌细胞系表现出细胞毒性,表明它们具有作为抗菌剂和抗癌剂的潜力(Kuntala et al., 2015)。
抗炎特性
前所未有的苯并恶唑类已通过抑制环氧合酶-2和5-脂氧合酶显示出显着的抗炎特性,表明它们在治疗炎症相关疾病中的潜力(Chakraborty & Raola, 2019)。
抗菌活性
苯并恶唑的衍生物已被研究其对各种微生物的抗菌活性。特定的化合物显示出显着的活性,指向它们在开发新的抗菌剂中的应用(Turan-Zitouni et al., 2007)。
激酶抑制
苯并恶唑核心是几种激酶抑制剂中的关键结构元素,证明了此类化合物在开发由激酶活性介导的疾病治疗方法中的重要性(Naganathan et al., 2015)。
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-2-4-16-14(9-15)10-23(20(25)11-26-16)6-5-22-19(24)8-13-1-3-17-18(7-13)28-12-27-17/h1-4,7,9H,5-6,8,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRUKCPCGMRPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。